2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride
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Overview
Description
2-Azabicyclo[211]hexane-2-carbonyl chloride is a bicyclic compound that features a nitrogen atom within its structure
Mechanism of Action
Target of Action
It’s known that this compound is used as a precursor in the synthesis of conformationally constrained β-amino acids , which play crucial roles in various biological processes.
Mode of Action
The compound interacts with its targets through chemical reactions. The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
The products of its reactions could be further functionalized to build up a library of bridged aza-bicyclic structures , which may influence various biochemical pathways.
Result of Action
It’s known that the compound is used in the synthesis of conformationally constrained β-amino acids , which could have various effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride typically involves the formation of the bicyclic ring system through intramolecular displacement reactions. One common method includes the use of tert-butylsulfinamide to displace a primary alkyl chloride, forming the [2.1.1]-bicyclic ring system . Another approach involves the formal single electron reduction of azabicyclo[1.1.0]butanes under photochemical conditions, followed by cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve batchwise, multigram preparations to ensure the scalability of the process. The key synthetic steps are optimized to deliver large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, particularly under photochemical conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butylsulfinamide for displacement reactions and styrenes for cycloaddition reactions under photochemical conditions .
Major Products Formed
The major products formed from these reactions include various substituted bicyclic compounds, which can be further functionalized for specific applications .
Scientific Research Applications
2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: Its unique structural properties make it suitable for the development of new materials with specific mechanical and chemical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride can be compared with other similar bicyclic compounds, such as:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere of para-substituted phenyl rings.
Azabicyclo[1.1.0]butanes: Used as precursors in the synthesis of this compound.
The uniqueness of this compound lies in its nitrogen-containing bicyclic structure, which imparts distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexane-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c7-6(9)8-3-4-1-5(8)2-4/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWKGOSZHQHAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1N(C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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